Product packaging for 5-Methyl 4-fluoroglutamate(Cat. No.:CAS No. 2358-03-4)

5-Methyl 4-fluoroglutamate

Cat. No.: B1360151
CAS No.: 2358-03-4
M. Wt: 179.15 g/mol
InChI Key: GVLURWYVNWFDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl 4-Fluoroglutamate is a synthetic glutamate analog designed for advanced neuroscientific research. As a modified amino acid, its primary research value lies in its potential to interact with ionotropic and metabotropic glutamate receptors, which are critical for fast excitatory synaptic transmission and synaptic plasticity in the mammalian central nervous system . Glutamate is the predominant excitatory neurotransmitter in the brain, and its receptors are implicated in a wide spectrum of neurological processes and disorders, including stroke, epilepsy, schizophrenia, and neurodegenerative diseases . The strategic introduction of a fluorine atom and a methyl ester group to the glutamate structure is intended to enhance the molecule's stability and bioavailability, making it a potentially useful tool for investigating receptor specificity and function. Researchers can utilize this compound in in vitro binding assays or functional studies to probe the structure-activity relationships of glutamate receptors and further our understanding of their role in health and disease. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10FNO4 B1360151 5-Methyl 4-fluoroglutamate CAS No. 2358-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO4/c1-12-6(11)3(7)2-4(8)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLURWYVNWFDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2358-03-4
Record name 5-Methyl hydrogen 4-fluoroglutamate
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Record name 5-Methyl 4-fluoroglutamate
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Record name 5-methyl 4-fluoroglutamate
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Significance of Fluorinated Amino Acids As Biochemical Probes and Modulators

Fluorinated amino acids are synthetic analogs of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. This substitution, while seemingly minor, imparts unique physicochemical properties that are highly valuable in biochemical and biomedical research. miamioh.edunih.gov

The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity combined with its relatively small size allows it to serve as a subtle yet impactful substituent. acs.orgresearchgate.net It can mimic a hydrogen atom in some respects, yet it can also significantly alter the electronic properties, acidity, and conformational preferences of a molecule. acs.orgfu-berlin.de These alterations can influence protein stability, folding kinetics, and interactions with other molecules. nih.govnih.govresearchgate.net

One of the most powerful applications of fluorinated amino acids is their use as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. miamioh.edubeilstein-journals.org Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clear window to observe the local environment of the fluorinated amino acid without background noise. nih.govbeilstein-journals.org This allows researchers to study protein structure, dynamics, and ligand binding with high sensitivity. acs.orgbeilstein-journals.org

Furthermore, the introduction of fluorine can modulate the biological activity of peptides and proteins. researchgate.net By altering properties like hydrophobicity and pKa, fluorination can enhance protein stability against thermal and chemical denaturation. nih.govfu-berlin.denih.gov This strategy has been used to engineer more robust proteins and peptides, including antimicrobial agents. nih.gov Fluorinated amino acids also serve as enzyme inhibitors, where the fluorine atom can interfere with catalytic mechanisms or alter binding affinity. researchgate.netmdpi.com

Overview of Glutamate and Glutamine Analogs in Metabolic Pathway Elucidation

Glutamate (B1630785) and its amide form, glutamine, are central players in cellular metabolism. Glutamine is the most abundant amino acid in the bloodstream and serves as a key metabolic fuel for rapidly proliferating cells, including immune and cancer cells. bosterbio.comsnmjournals.org It is a crucial source of carbon and nitrogen for the synthesis of nucleotides, other amino acids, and glutathione, which is vital for redox homeostasis. bosterbio.com

The metabolic pathway, often termed "glutaminolysis," begins with the transport of glutamine into the cell and its subsequent conversion to glutamate by the enzyme glutaminase (B10826351) (GLS). bosterbio.comsnmjournals.org Glutamate can then be converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GLUD) or by various transaminases. bosterbio.comnih.gov This pathway is critical for generating ATP, biosynthetic precursors, and reducing agents. snmjournals.org

Given their central role, analogs of glutamate and glutamine have become indispensable tools for studying these metabolic pathways. snmjournals.org By introducing modified versions of these amino acids, researchers can probe the activity of specific transporters and enzymes. For instance, radiolabeled analogs, such as ¹⁸F-labeled glutamine derivatives, are used in Positron Emission Tomography (PET) imaging to visualize glutamine uptake and metabolism in vivo, which is particularly relevant for cancer diagnosis and monitoring treatment responses. snmjournals.orgsnmjournals.org

These analogs can act as substrates, inhibitors, or reporters. For example, comparing the cellular uptake and retention of a metabolically trapped glutamine analog versus a glutamate analog that is quickly expelled can reveal details about intracellular enzymatic processes. snmjournals.orgsnmjournals.org Studies using analogs like (2S,4R)4-fluoroglutamine (¹⁸F-(2S,4R)4-FGln) and (2S,4R)4-fluoroglutamate (¹⁸F-(2S,4R)4-FGlu) have demonstrated significant differences in their biological behavior, providing insights into their respective metabolic fates. snmjournals.orgsnmjournals.org Glutamine analogs that inhibit glutaminolysis are also being explored as potential therapeutic agents to "starve" cancer cells that are highly dependent on this pathway. snmjournals.orgnih.gov

Contextualization of 5 Methyl 4 Fluoroglutamate Within the Family of Fluorinated Glutamate Derivatives

General Strategies for α-Fluoroalkyl-α-Amino Acid Synthesis

The synthesis of α-fluoroalkyl-α-amino acids is a specialized area of organic chemistry, with several established methods. These strategies can be broadly categorized into those that introduce fluorine onto a non-fluorinated precursor and those that start with a fluorinated building block.

Michael Addition Reactions for 4-Fluoroglutamic Acid Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation and has been successfully applied to the synthesis of 4-fluoroglutamic acid. nih.govorganic-chemistry.org This approach typically involves the reaction of a glycine (B1666218) derivative with an appropriate fluorinated Michael acceptor. For instance, racemic 4,4-difluoroglutamic acid derivatives have been synthesized via the Michael-type addition of a Ni(II) complex of a dehydroalanine (B155165) Schiff base to ethyl bromodifluoroacetate in the presence of copper. researchgate.net

A notable example is the phosphine-catalyzed Michael-type addition of arylidene-α-amino esters to electrophilic alkenes, which yields glutamate derivatives. mdpi.com The reaction conditions, particularly the slow addition of the acrylic system, are crucial to steer the reaction towards the desired Michael adduct and away from potential side products. mdpi.com This method provides a direct route to glutamate surrogates, which can be further modified. mdpi.com

Electrophilic and Nucleophilic Fluorination Approaches

The direct introduction of fluorine onto an amino acid backbone can be achieved through either electrophilic or nucleophilic fluorination reactions. nih.govmdpi.com

Electrophilic fluorination utilizes reagents that deliver a fluorine cation equivalent ("F+"). mdpi.com Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly employed. mdpi.comnih.gov For example, the electrophilic fluorination of enantiomerically pure 2-pyrrolidinones derived from L-glutamic acid has been explored for synthesizing single stereoisomers of 4-fluoroglutamic acids. acs.org The reaction of a lactam enolate with NFSI can lead to a highly diastereoselective monofluorination. acs.org However, the resulting monofluorinated product can be resistant to a second fluorination. acs.org A photoredox-catalyzed carbofluorination of dehydroalanine derivatives offers a mild, metal-free alternative to generate α-fluoro-α-amino acids. nih.gov

Nucleophilic fluorination involves the use of reagents that act as a fluoride (B91410) anion source ("F-"). mdpi.com Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs are frequently used to convert hydroxyl groups to fluorine. mdpi.comnih.gov

The choice between electrophilic and nucleophilic fluorination often depends on the specific substrate and the desired stereochemical outcome.

Syntheses from Fluorinated Starting Materials

An alternative to direct fluorination is the use of readily available fluorinated building blocks. mdpi.com This approach can simplify the synthesis and often provides better control over the position of the fluorine atom. For instance, the synthesis of β,β-difluoroglutamic acid has been achieved starting from a difluoro enaminoester, which can be prepared on a large scale. nih.gov This intermediate is then reacted with N-bromosuccinimide (NBS) to form a bromodifluoromethyl iminoester, a key precursor to the target amino acid. nih.gov

Asymmetric Synthesis and Chiral Pool Methodologies for Stereoselective Access

Controlling the stereochemistry of the newly created chiral centers is a critical aspect of synthesizing biologically active molecules. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. uniurb.it

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis focuses on controlling the formation of diastereomers. This can be achieved by using a chiral auxiliary, a chiral reagent, or a chiral catalyst. york.ac.uk Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. york.ac.uk After the desired transformation, the auxiliary is removed. york.ac.uk The Schöllkopf bis-lactim method, for example, has been used in the diastereoselective alkylation for the synthesis of (S)-4-fluorohistidine. nih.gov

Enantioselective synthesis aims to create one enantiomer in excess over the other. uniurb.it This is often accomplished using chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate. Chiral Ni(II) complexes have emerged as powerful tools for the asymmetric synthesis of a variety of non-canonical amino acids, including fluorinated ones, on a gram scale and with high enantiomeric excess. chemrxiv.orgnih.gov

The chiral pool approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. slideshare.net This strategy leverages the existing stereocenters of the starting material to build the target molecule with the desired stereochemistry. For example, (4R)-hydroxyproline, a readily available chiral starting material, has been used as a basis for the synthesis of (2S,4R)-4-fluoroglutamic acid. sioc-journal.cn

Application of Reformatsky Reactions in Fluorinated Amino Acid Synthesis

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, has found application in the synthesis of fluorinated amino acids. thieme-connect.comthieme-connect.com This reaction is particularly useful for creating β-amino acids. The use of difluorinated Reformatsky reagents is a dominant method for introducing a difluoro ester functionality, leading to the synthesis of α,α-difluoro-β-amino acids. nih.gov

A zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides provides a direct route to α,α-difluoro-β-amino amides. rsc.org This method has been shown to be effective for a variety of N-PMP protected α,α-difluoro-β-amino-β-aryl amides. rsc.org Furthermore, N-Boc-L-4,4-difluoroglutamine has been prepared from (R)-Garner's aldehyde using a Reformatsky reaction as the key step. nih.gov

Stereoisomer Resolution Techniques for Fluoroglutamate Analogs

The preparation of racemic 4-fluoroglutamate is relatively straightforward, but the separation of the individual enantiomers presents a significant challenge. researchgate.net Resolution techniques are broadly categorized into chemical and enzymatic methods, both of which have been successfully applied to fluoroglutamate analogs.

Chemical resolution relies on the conversion of a mixture of enantiomers into a mixture of diastereomers, which possess different physical properties like solubility, allowing for their separation. libretexts.org This is a cornerstone technique for isolating pure enantiomers of fluoroglutamate.

A primary method involves reacting the racemic fluoroglutamic acid with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts. libretexts.org These salts, for instance, (R)-acid·(R)-base and (S)-acid·(R)-base, are no longer mirror images and can be separated by fractional crystallization. libretexts.org After separation, the pure enantiomer of the acid is recovered by removing the resolving agent. libretexts.org For example, the erythro forms of 4-fluoroglutamate have been resolved through the formation of diastereomeric salts with chiral amines. ucd.ie

Another powerful technique is the preferential crystallization of derivatives. The erythro and threo diastereomers of 4-fluoroglutamate have been separated by leveraging the differential crystallization properties of their dimethyl and diisopropyl ester derivatives. ucd.ie Similarly, the threo enantiomers have been resolved via their N-acetyl derivatives. ucd.ie This approach exploits the subtle differences in the crystal lattice energies of the diastereomeric forms.

Table 1: Chemical Resolution Methods for Fluoroglutamate Analogs

Resolution StrategyTarget IsomersDerivative/AgentPrinciple of Separation
Diastereomeric Salt Formationerythro enantiomersChiral AminesFractional crystallization based on differential solubility of salts. libretexts.orgucd.ie
Preferential Crystallizationerythro and threo diastereomersDimethyl and Diisopropyl EstersSeparation based on different crystallization properties of ester derivatives. ucd.ie
Derivative Crystallizationthreo enantiomersN-acetyl derivativeResolution of the N-acetylated forms through crystallization. ucd.ie

Enzymatic resolution offers a highly selective alternative for obtaining enantiomerically pure compounds under mild conditions. ucd.ie These methods capitalize on the stereospecificity of enzymes to catalyze a reaction on only one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

One established strategy involves the use of aminoacylase. Kokuryo et al. (1996) successfully resolved L-erythro and L-threo-4-fluoroglutamic acid from a racemic mixture by first separating the diastereomers of the N-chloroacetyl derivatives through recrystallization, followed by the enzymatic resolution of the enantiomers using aminoacylase. ucd.ie

Specific hydrolases have also been employed. For instance, purified glutamate decarboxylase from Escherichia coli has been used to generate enantiomerically pure D-4-fluoroglutamate. ucd.iedntb.gov.ua A particularly innovative approach uses whole bacterial cells as biocatalysts. Resting cells of bacteria such as Streptomyces cattleya and Proteus mirabilis can selectively degrade the L-isomer of 4-fluoroglutamate, leaving the D-isomer untouched in the reaction vessel. ucd.ie This method is advantageous as it can yield 50% of the D-enantiomer in a single step without the need for costly purified enzymes or cofactors. ucd.ie

Table 2: Enzymatic Resolution Strategies for Fluoroglutamate Analogs

Enzyme / OrganismTarget SubstrateActionOutcome
AminoacylaseN-chloroacetyl-4-fluoroglutamate diastereomersHydrolyzes the L-enantiomerResolution of L-erythro and L-threo-4-fluoroglutamic acid. ucd.ie
Glutamate Decarboxylase (E. coli)4-FluoroglutamateDecarboxylates one enantiomerGeneration of enantiomerically pure D-4-fluoroglutamate. ucd.iedntb.gov.ua
Streptomyces cattleya (whole cells)DL-4-fluoroglutamateSelective degradation of the L-isomerConvenient production of D-4-fluoroglutamate from the racemate. ucd.ie
Proteus mirabilis (whole cells)DL-4-fluoroglutamateSelective degradation of the L-isomerConvenient production of D-4-fluoroglutamate from the racemate. ucd.ie

Analytical Techniques for Stereochemical Characterization and Purity Assessment

Verifying the stereochemical configuration and enantiomeric purity of the final product is a critical step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. encyclopedia.pub For the analysis of chiral amino acids like fluoroglutamate, which are non-volatile, a derivatization step is required to increase their volatility.

A common procedure involves converting the analyte into a more volatile ester derivative, such as an N-trifluoroacetyl methyl ester. ucd.ie The resulting derivatives can then be separated on a chiral GC column. ucd.ie The column's chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. encyclopedia.pub The mass spectrometer (MS) coupled to the GC provides definitive identification of the eluting compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov This technique was used effectively to confirm that enzymatic resolution of DL-4-fluoroglutamate using bacterial cells resulted in the exclusive presence of the D-enantiomer in the supernatant. ucd.ie

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structural elucidation. For fluorinated compounds, ¹⁹F NMR offers particular advantages. wikipedia.org The fluorine-19 nucleus has a nuclear spin of ½ and 100% natural abundance, making it a highly receptive and sensitive nucleus for NMR analysis, similar to ¹H. wikipedia.orgaiinmr.com

Key features of ¹⁹F NMR that make it valuable for characterizing this compound include:

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of approximately 800 ppm, which is significantly larger than for ¹H NMR. wikipedia.org This large dispersion minimizes signal overlap and makes it easier to distinguish between fluorine atoms in slightly different chemical environments.

Spin-Spin Coupling: ¹⁹F nuclei couple with neighboring ¹H and other ¹⁹F nuclei. wikipedia.org The resulting splitting patterns (e.g., doublets, triplets) and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. man.ac.uk For instance, the magnitude of the coupling constant between fluorine and adjacent protons can help determine the relative configuration at the chiral centers.

Together, ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive picture of the molecule's structure, confirming the success of synthetic steps and the stereochemical outcome of resolution procedures. scribd.com

Table 4: Key Properties of ¹⁹F Nucleus for NMR Spectroscopy

PropertyValue / CharacteristicSignificance
Nuclear Spin (I)1/2Results in sharp NMR signals. wikipedia.org
Natural Abundance100%High sensitivity, no isotopic enrichment needed. wikipedia.orgaiinmr.com
Gyromagnetic Ratio40.052 MHz/THigh receptivity, strong NMR signal. aiinmr.com
Chemical Shift Range~800 ppmExcellent signal dispersion, reduces spectral overlap. wikipedia.org
Spin-Spin CouplingCouples to ¹H, ¹³C, ¹⁹FProvides detailed structural and stereochemical information. wikipedia.orgman.ac.uk

X-ray Crystallography for Absolute Configuration Determination

The unequivocal determination of the absolute configuration of stereogenic centers is a critical aspect of stereocontrolled synthesis. Among the array of analytical techniques available, single-crystal X-ray crystallography stands as a definitive method for assigning the absolute stereochemistry of chiral molecules, including complex amino acid analogs such as this compound and its derivatives. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined.

The ability of X-ray diffraction to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netthieme-connect.de When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex. This results in a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. The differences in intensity between these Bijvoet pairs can be analyzed to determine the absolute structure of the molecule. nih.gov

For organic compounds composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. researchgate.net The presence of a heavier atom, such as a halogen like fluorine, or a sulfur or silicon atom, can enhance this effect, making the determination of the absolute configuration more reliable. thieme-connect.demdpi.com In the context of fluorinated glutamate analogs, the fluorine atom itself, while a borderline case, contributes to the anomalous scattering, aiding in the assignment. thieme-connect.de

While no specific crystallographic data for this compound has been published, the methodology would follow established principles. A suitable single crystal of a specific diastereomer would be grown and subjected to X-ray diffraction analysis. The resulting data would be processed and refined to yield the molecular structure and the Flack parameter, thereby unambiguously assigning the (2S, 4R), (2S, 4S), (2R, 4S), or (2R, 4S) configuration. For related compounds, such as precursors or other analogs, this technique has been successfully applied to confirm stereochemical assignments made by other means, such as NMR spectroscopy or through the use of chiral auxiliaries in synthesis. scribd.comgoogle.com

The table below illustrates the type of crystallographic data that would be generated in such an analysis, using representative data for a chiral organic molecule to demonstrate the key parameters involved in absolute configuration determination.

Parameter Value Significance
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP2₁2₁2₁A non-centrosymmetric space group, a prerequisite for absolute configuration determination. thieme-connect.de
RadiationCu-Kα (λ = 1.54178 Å)The wavelength of the X-rays used for the diffraction experiment. caltech.edu
Flack Parameter-0.02(6)A value close to 0 indicates the correct absolute configuration has been assigned. caltech.edu
Hooft Parameter0.01(5)An alternative parameter for assessing absolute structure.

Based on a comprehensive search of available scientific literature, there is no information regarding the specific chemical compound “5-Methyl-4-fluoroglutamate” and its interactions with the enzymes listed in the provided outline. The research data focuses extensively on the related, non-methylated compound, (2S,4R)-4-fluoroglutamate.

Therefore, it is not possible to generate a scientifically accurate article on the enzymatic interactions and biotransformations of “5-Methyl-4-fluoroglutamate” as requested. The provided outline details research findings that are specific to (2S,4R)-4-fluoroglutamate and its parent compound, (2S,4R)-4-fluoroglutamine.

Substrate Specificity and Kinetic Analysis with Glutamine- and Glutamate-Utilizing Enzymes

Reactivity with Various Aminotransferases

Glutamine Transaminase L (GTL/KAT II)

Glutamine Transaminase L (GTL), also known as kynurenine (B1673888) aminotransferase II (KAT II) or glutamine-pyruvate transaminase (EC 2.6.1.15), is an enzyme that catalyzes the transamination of glutamine. wikipedia.orguniprot.org Studies on fluorinated analogs of L-glutamine have shown that the position of the fluorine atom is critical for substrate activity. Specifically, the diastereoisomers (2S,4S)-4-fluoroglutamine and (2S,4R)-4-fluoroglutamine have been identified as poor substrates for GTL when compared to the natural substrate, L-glutamine. nih.gov The transamination of glutamine by GTL is part of the "glutaminase II" pathway, which converts L-glutamine to α-ketoglutarate. researchgate.netresearchgate.net

α-Aminoadipate Aminotransferase

α-Aminoadipate aminotransferase (AADAT), also known as kynurenine aminotransferase II (KAT-II), is a mitochondrial enzyme with broad substrate specificity, including activity towards glutamate. uniprot.orgrndsystems.comwikipedia.org While its primary role is in the lysine (B10760008) degradation pathway, it also exhibits some activity with glutamine. nih.gov Research into fluorinated glutamine analogs has shown that, similar to their interaction with GTL, both (2S,4S)-4-FGln and (2S,4R)-4-FGln diastereoisomers are poor substrates for α-aminoadipate aminotransferase relative to L-glutamine. nih.gov

Interactions with Glutamine Synthetase

Glutamine synthetase (GS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia (B1221849). libretexts.orgnih.gov Fluorinated analogs of glutamate have been shown to interact significantly with this enzyme. Studies have demonstrated that the two diastereoisomers of 4-fluoroglutamate, (2S,4S)-4-FGlu and (2S,4R)-4-FGlu, are poor substrates for glutamine synthetase. nih.gov However, their interaction is not passive; they act as potent inhibitors of the enzyme. nih.govnih.gov

Mechanisms of Enzyme Inhibition by Fluorinated Glutamate Analogs

Fluorinated glutamate analogs function as inhibitors for several key enzymes, primarily by acting as competitive antagonists or by mimicking transition states in the catalytic process.

Inhibition of Glutamine Synthetase

The inhibition of glutamine synthetase (GS) is a notable characteristic of 4-fluoroglutamate diastereoisomers. nih.gov Both (2S,4S)-4-FGlu and (2S,4R)-4-FGlu are strong inhibitors of GS. nih.gov Specifically, (2S,4R)4-FGlu has been identified as a potent inhibitor of sheep brain glutamine synthetase. nih.gov The mechanism of inhibition is competitive with respect to glutamate. researchgate.net These analogs bind to the active site of the enzyme, preventing the binding of the natural substrate, glutamate, and thereby halting the synthesis of glutamine. researchgate.netmdpi.com

Competitive Inhibition of Glutamate Mutase by Specific Stereoisomers (e.g., (2S,4S)-4-fluoroglutamate)

Glutamate mutase is a coenzyme B12-dependent enzyme that catalyzes the reversible rearrangement of (S)-glutamate to (2S,3S)-3-methylaspartate. uniprot.orgrhea-db.org The substitution of hydrogen with fluorine at the C-4 position of glutamate results in potent inhibitors of this enzyme. (2S,4S)-4-fluoroglutamate has been identified as a powerful competitive inhibitor of glutamate mutase from Clostridium cochlearium, with a reported inhibition constant (Ki) of 70 µM. rhea-db.orgnih.gov Other related analogs also demonstrate inhibitory effects. nih.gov

Table 1: Inhibitors of Glutamate Mutase from Clostridium cochlearium

Inhibitor Inhibition Constant (Ki) Type of Inhibition
(2S,4S)-4-fluoroglutamate 70 µM rhea-db.orgnih.gov Competitive nih.gov
(2R,3RS)-3-Fluoroglutamate 600 µM nih.gov -
2-Methyleneglutarate 400 µM nih.gov Competitive nih.govnih.gov

Effects on Folylpoly-gamma-glutamate Synthetase (FPGS) Activity

Folylpoly-gamma-glutamate synthetase (FPGS) is an essential enzyme in folate metabolism. nih.gov It catalyzes the addition of multiple glutamate residues to folate cofactors and their analogs. nih.govaacrjournals.org This polyglutamylation is critical as it traps folates within the cell and increases their affinity for folate-dependent enzymes involved in nucleotide and amino acid biosynthesis. nih.govresearchgate.netnih.gov Because of its central role, FPGS is a target for certain chemotherapeutic drugs, such as methotrexate (B535133). researchgate.netnih.gov While FPGS directly utilizes glutamate in its catalytic cycle, and inhibitors based on glutamate analogs have been developed, specific data on the direct inhibitory effects of fluorinated glutamate analogs like 4-fluoroglutamate or 5-methyl-4-fluoroglutamate on FPGS activity are not extensively detailed in the available research. researchgate.net

Modulation of Gamma-Glutamyl Hydrolase (GH) Activity

Gamma-Glutamyl Hydrolase (GH) is a crucial enzyme in the regulation of intracellular folate levels, catalyzing the hydrolysis of poly-γ-glutamate tails from folate and antifolate drugs. nih.govucd.ieresearchgate.netacs.org The introduction of fluorine into glutamate analogs has been shown to significantly modulate the activity of this enzyme.

Research on fluoroglutamate-containing peptides has demonstrated that they can serve as mechanistic probes for GH. nih.govresearchgate.net Studies using various fluorinated analogs of folic acid and methotrexate have revealed that the most significant effects of fluorine substitution are observed with enzymes that catalyze the ligation or hydrolysis of glutamyl moieties, such as GH. acs.org Specifically, substrates containing 4-fluoroglutamate or 4,4-difluoroglutamate are hydrolyzed by recombinant rat and human GH at a rate at least 25-fold slower than their non-fluorinated counterparts. nih.gov This attenuated rate of hydrolysis is a key indicator of the modulatory effect of fluorine substitution on GH activity.

The primary reason for this reduced rate of hydrolysis is a significant increase in the Michaelis constant (Km). For instance, the Km for the hydrolysis of a fluorogenic derivative of (4,4-difluoro)glutamyl-γ-glutamate was found to be approximately 15-fold higher than that of the non-fluorinated substrate. ucd.ie A higher Km value suggests a lower affinity of the enzyme for the fluorinated substrate, which could be due to the electronic effects of the highly electronegative fluorine atom. This alteration in binding affinity ultimately leads to a decrease in the catalytic efficiency of the enzyme.

While specific kinetic data for 5-Methyl-4-fluoroglutamate with GH is not available, the consistent and marked effect of 4-fluoro substitution across different glutamate-containing substrates strongly suggests that 5-Methyl-4-fluoroglutamate would also act as a modulator of GH activity, likely as a poor substrate or a competitive inhibitor. The additional 5-methyl group may further influence this interaction, potentially sterically hindering the binding of the molecule within the active site of the enzyme. acs.org

Table 1: Kinetic Parameters for the Hydrolysis of Fluorinated and Non-fluorinated Substrates by Gamma-Glutamyl Hydrolase

SubstrateKm (μM)Relative kcat/KmReference
Glutamyl-γ-glutamate derivative~51.0 nih.govucd.ie
(4,4-difluoro)glutamyl-γ-glutamate derivative~75~0.067 ucd.ie

Defluorination and Other Biotransformation Pathways

Enzymatic Defluorination Reactions (γ-Elimination) by Microbial Systems

Several bacterial species have demonstrated the ability to enzymatically defluorinate 4-fluoroglutamate. ucd.ienih.govacs.orgnih.gov This biotransformation is a key pathway in the degradation of this fluorinated amino acid. Resting cell cultures of various bacteria, including Streptomyces cattleya and Proteus mirabilis, have been shown to degrade racemic 4-fluoroglutamate, with the release of fluoride ions into the medium. ucd.ienih.gov

Further investigations with cell-free extracts of S. cattleya and P. mirabilis have revealed that the degradation of 4-fluoroglutamate results in the generation of equimolar concentrations of fluoride ion and ammonia. ucd.ienih.gov This enzymatic activity is located in the soluble fraction of the cell extracts, indicating that it is not associated with membrane-bound enzymes. ucd.ie Chiral analysis of the reaction has shown that only the L-isomer of 4-fluoroglutamate is degraded, highlighting the stereospecificity of the enzymatic process. nih.gov This selective degradation of the L-enantiomer presents a potential biocatalytic method for the production of D-4-fluoroglutamate from a racemic mixture. nih.govresearchgate.net

The proposed mechanism for this biotransformation is a γ-elimination reaction. nih.gov While the specific enzyme responsible for this defluorination and deamination has not been fully characterized, it is distinct from the L-2-amino-4-chloro-4-pentenoic acid dehydrochlorinase found in the membrane fraction of P. mirabilis. ucd.ie Given that 4-fluoroglutamate is not a naturally occurring compound, it is likely that this enzymatic defluorination is a result of the broad substrate specificity of an existing bacterial enzyme. ucd.ie

Although direct studies on 5-Methyl-4-fluoroglutamate are not available, the established pathway for 4-fluoroglutamate suggests a probable route for its biotransformation in similar microbial systems. The presence of the 5-methyl group might influence the rate of this enzymatic reaction, but the fundamental γ-elimination mechanism leading to defluorination is likely to be conserved.

Table 2: Microbial Systems Involved in the Defluorination of 4-Fluoroglutamate

Microbial SpeciesKey FindingsReference
Streptomyces cattleyaDegrades L-4-fluoroglutamate, producing fluoride and ammonia. ucd.ienih.gov
Proteus mirabilisDegrades L-4-fluoroglutamate, producing fluoride and ammonia. ucd.ienih.gov
Bacillus subtilisCapable of degrading racemic 4-fluoroglutamate in resting cell cultures. nih.gov
Escherichia coliCapable of degrading racemic 4-fluoroglutamate in resting cell cultures. nih.gov

Non-Enzymatic Conversion Pathways and Compound Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which generally imparts high stability to fluorinated compounds. researchgate.net Safety data for 4-fluoro-DL-glutamic acid indicates that it is stable under normal conditions. fishersci.se

However, fluorinated amino acids can undergo non-enzymatic conversions under certain conditions. One potential pathway is the cyclization to form a pyroglutamic acid derivative. Studies on 4-fluoroglutamine (B592507) have shown that it can undergo a slow non-enzymatic cyclization to form 4-fluoro-5-oxoproline and ammonia. nih.gov A similar reaction could potentially occur with 4-fluoroglutamic acid, particularly under acidic conditions, though the stability of the lactam ring in substituted pyroglutamic acids can vary depending on the substituents and stereochemistry. researchgate.netresearchgate.net

While specific studies on the non-enzymatic stability and conversion pathways of 5-Methyl-4-fluoroglutamate are not documented in the reviewed literature, the behavior of related fluorinated glutamate and glutamine analogs suggests that it would be relatively stable under physiological conditions. The potential for non-enzymatic cyclization exists, but the rate of such a reaction is likely to be slow. The presence of the 5-methyl group could potentially influence the rate and equilibrium of such a cyclization reaction due to steric and electronic effects.

Impact of Fluorine Substitution on Enzyme-Ligand Binding and Catalytic Efficiency

The substitution of hydrogen with fluorine can have a profound impact on the interaction of a ligand with its target enzyme, affecting both binding affinity and catalytic efficiency. Fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom, allowing it to be accommodated in many enzyme active sites. acs.org However, its high electronegativity can significantly alter the electronic properties of the molecule. acs.org

In the context of glutamate analogs, the introduction of a fluorine atom at the 4-position has been shown to decrease the binding affinity for Gamma-Glutamyl Hydrolase (GH), as evidenced by a significant increase in the Km value for fluorinated substrates. nih.govucd.ie This is likely due to the electron-withdrawing nature of the fluorine atom, which can affect the charge distribution and conformation of the glutamate moiety, thereby altering its interaction with the amino acid residues in the enzyme's active site.

The presence of a methyl group can also significantly impact enzyme-ligand binding. For example, in studies with kainic acid, a rigid analog of glutamate, the addition of a methyl group at the C5 position, which corresponds to the 5-position in glutamate, completely abolished the affinity for its receptor. acs.org This suggests that even a small alkyl group at this position can create significant steric hindrance, preventing optimal binding.

Therefore, in the case of 5-Methyl-4-fluoroglutamate, it is anticipated that both the 4-fluoro and the 5-methyl substituents will have a substantial impact on its interaction with enzymes. The 4-fluoro group is expected to decrease binding affinity and catalytic efficiency in enzymes like GH due to its electronic effects. The 5-methyl group is likely to introduce steric hindrance, which could further reduce or even abolish binding to certain enzymes that have a tightly constrained active site for the glutamate backbone. The combined effect of these two substitutions would likely make 5-Methyl-4-fluoroglutamate a poor substrate or a potent inhibitor for many glutamate-utilizing enzymes.

Molecular Recognition and Receptor Ligand Interactions of Fluorinated Glutamate Analogs

Interactions with Ionotropic Glutamate (B1630785) Receptors (iGluRs)

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels crucial for fast excitatory synaptic transmission in the central nervous system. They are broadly classified into AMPA, kainate, and NMDA receptors, along with the delta (GluD) receptor family. The interaction of glutamate analogs with these receptors is essential for understanding their pharmacological profile. However, no studies were found that specifically investigate the binding or functional effects of 5-Methyl-4-fluoroglutamate on any iGluR subtypes.

AMPA Receptor Subtypes

There is no available research detailing the interactions of 5-Methyl-4-fluoroglutamate with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtypes (GluA1-4). Consequently, data on its potential agonist or antagonist activity, binding affinity, and influence on channel kinetics for these receptors are absent from the scientific literature.

Kainate Receptor Subtypes

No published studies have examined the pharmacological effects of 5-Methyl-4-fluoroglutamate on any of the kainate receptor subtypes (GluK1-5). Information regarding its binding affinity, selectivity, or functional impact as an agonist or antagonist at these receptors is not available.

GluD Receptor Family Interactions

There is a lack of research on the potential interactions between 5-Methyl-4-fluoroglutamate and the glutamate delta (GluD) receptor family (GluD1 and GluD2). As such, its role, if any, in modulating the function of these receptors remains uninvestigated.

Interactions with Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups. Despite the interest in fluorinated glutamate analogs as pharmacological tools for mGluRs, no studies have specifically reported on the activity of 5-Methyl-4-fluoroglutamate.

Group I mGluRs (mGlu1, mGlu5) Ligand Binding

There are no available scientific data describing the ligand binding properties or functional activity of 5-Methyl-4-fluoroglutamate at Group I metabotropic glutamate receptors, which include mGlu1 and mGlu5. Its potential as an agonist, antagonist, or allosteric modulator for these receptors has not been documented.

Group II mGluRs (mGlu2, mGlu3) Allosteric Modulation

Research into the allosteric modulation of Group II mGluRs has led to the development of potent and selective ligands. However, there is no published data to suggest that 5-Methyl-4-fluoroglutamate has been investigated for its activity at these receptors.

Molecular Mechanisms of Ligand Recognition and Allosteric Modulation in Glutamate Receptors

Understanding the molecular mechanisms of how ligands bind to and modulate glutamate receptors is fundamental for rational drug design. Without experimental data, any discussion on the specific interactions of 5-Methyl-4-fluoroglutamate with these receptors would be purely speculative.

Structure-Activity Relationship Studies in the Design of Receptor Ligands

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of receptor ligands. Such studies for 5-Methyl-4-fluoroglutamate have not been reported in the available scientific literature.

Applications of Fluorinated Glutamate Analogs As Biochemical and Mechanistic Probes

Utilization in Probing Cellular Nitrogen Metabolism Pathways

Glutamate (B1630785) is a central hub in nitrogen metabolism, involved in the synthesis of amino acids, nucleosides, and other nitrogen-containing compounds. nih.gov Fluorinated glutamate analogs, such as (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate, serve as valuable probes for studying these pathways. nih.gov In organisms like plants, yeast, and bacteria, a primary route for ammonia (B1221849) assimilation is the glutamate synthase cycle, which involves the sequential actions of glutamine synthetase and glutamate synthase. nih.gov The fluorinated analogs can be used to investigate this pathway. nih.gov

Furthermore, glutamine transaminases, which are conserved across mammals, plants, and bacteria, play a role in the methionine salvage pathway, connecting nitrogen metabolism with sulfur and one-carbon metabolism. nih.gov The use of (2S,4R)4-fluoroglutamine has been suggested as a useful tool for studying this pathway in various organisms. nih.gov In proliferating cells, glutaminolysis is a key process for nitrogen anabolism. nih.gov Studies have shown that a lack of glutamine can impair nucleotide synthesis and that nitrogen deprivation can transcriptionally downregulate key enzymes in major carbon metabolic pathways. nih.gov

Role as Mechanistic Probes for Elucidating Enzyme Active Site Topologies

The substitution of a hydrogen atom with fluorine in glutamate and glutamine can significantly impact their interactions with enzymes, making them excellent probes for studying enzyme active site topologies. nih.govresearchgate.net The electron-withdrawing nature of fluorine can alter the reactivity of the molecule, providing insights into enzyme mechanisms. researchgate.net For instance, (2S,4R)4-fluoroglutamate has been shown to be a substrate for glutamate dehydrogenase but a strong inhibitor of sheep brain glutamine synthetase. nih.gov

The comparative enzymology of different stereoisomers of 4-fluoroglutamine (B592507) and 4-fluoroglutamate has revealed significant differences in their behavior as substrates for various enzymes. nih.gov These fluorinated compounds have been proposed as excellent tools for studying the active site topology of a range of enzymes that utilize glutamate and glutamine. nih.gov The unique properties of fluorine, including its size, electronegativity, and ability to form strong bonds with carbon, allow these analogs to act as sensitive probes for investigating enzyme-substrate interactions. researchgate.net

Applications in Chemical Biology for Studying Biological Processes

Fluorinated glutamate analogs have found broad applications in chemical biology for the study of various biological processes. mdpi.com Due to the special properties conferred by fluorine, such as increased hydrophobicity and conformational constraints, these analogs are valuable tools in medicinal chemistry and as probes for nuclear magnetic resonance (NMR) studies. mdpi.com The incorporation of fluorine into amino acids is of great interest for developing new therapeutic agents and for studying the behavior of enzymes. researchgate.net

The use of ¹⁹F-labeled non-natural amino acids, such as trifluoromethyl-L-phenylalanine and 4-fluoro phenylalanine, allows for the site-specific incorporation of fluorine into proteins. nih.gov This enables the use of ¹⁹F-NMR spectroscopy to study protein structure and dynamics both in vitro and in vivo. nih.gov This technique provides a powerful tool for investigating the effects of specific mutations and environmental conditions on protein stability and function. nih.gov

Development of Fluorinated Glutamate Analogs as Positron Emission Tomography (PET) Imaging Agents for Metabolic Studies (Focus on biochemical implications)

The development of ¹⁸F-labeled fluoroglutamate analogs has revolutionized the study of in vivo metabolism using Positron Emission Tomography (PET). nih.gov These radiotracers allow for the non-invasive imaging of glutamine metabolism, which is often dysregulated in diseases such as cancer. snmjournals.org

The synthesis of ¹⁸F-labeled fluoroglutamine analogs, particularly (2S,4R)-4-[¹⁸F]fluoroglutamine ([¹⁸F]4-FGln), has been well-established. nih.gov The radiosynthesis is typically performed through automated processes involving nucleophilic [¹⁸F]fluorination followed by deprotection and purification steps. nih.gov These methods yield the desired product with high radiochemical purity, often exceeding 95-98%. nih.govacs.orgsnmjournals.org The stereospecific synthesis of the non-radioactive standard is also crucial for analytical comparisons. nih.gov The synthesis of all four stereoisomers of 4-fluoroglutamine has been developed, allowing for detailed investigation of the biological activity of each isomer. researchgate.net

In vitro studies have demonstrated that tumor cells often exhibit high uptake of [¹⁸F]4-FGln. snmjournals.org For example, in 9L and SF188 tumor cell lines, the uptake of [¹⁸F]4-FGln was found to be high, reaching a maximum of approximately 16% of the injected dose per 100 µg of protein. snmjournals.orgresearchgate.net The uptake in SF188 cells was comparable to that of ³H-l-glutamine and higher than that of ¹⁸F-FDG, a commonly used glucose analog for PET imaging. snmjournals.org The uptake of [¹⁸F]4-FGln can be selectively blocked by L-glutamine, indicating that it is taken up by the same transporters. nih.gov

Preclinical studies in animal models have confirmed these findings. snmjournals.org In mouse models of breast cancer, [¹⁸F]4-FGln uptake was shown to correlate with glutamine pool size. snmjournals.org The tracer is minimally metabolized within the cells, with the majority of the radioactivity remaining as the parent compound. snmjournals.orgaacrjournals.org

Table 1: In Vitro Uptake of [¹⁸F]-(2S,4R)4-Fluoroglutamine in Different Cancer Cell Lines

Cell Line Cancer Type Maximum Uptake (%ID/100 µg protein) Reference
9L Glioblastoma ~16% snmjournals.orgresearchgate.net
SF188 Glioblastoma ~15% nih.gov
MCF-7 Breast Cancer Higher than ¹⁸F-FDG acs.orgsnmjournals.org
U87 Glioblastoma Higher than ¹⁸F-FDG acs.org

This table is interactive. Click on the headers to sort the data.

PET imaging with [¹⁸F]4-FGln allows for the non-invasive assessment of glutamine transport and metabolism in preclinical models of various diseases, including cancer and inflammation. nih.govnih.gov In lung cancer models, [¹⁸F]4-FGln PET has been shown to reflect the expression of the amino acid transporter ASCT2. nih.govnih.gov This suggests that the tracer could be used as a precision imaging diagnostic for cancers with high ASCT2 expression. nih.gov

Studies in mouse models of breast cancer have demonstrated that [¹⁸F]4-FGln uptake kinetics can be used to estimate glutamine pool size, which is an indicator of glutamine metabolism. snmjournals.org In glioma models, [¹⁸F]4-FGln PET has shown high uptake in tumors with low background uptake in the brain, allowing for clear tumor delineation. nih.gov The tracer has been used to assess metabolic nutrient uptake in gliomas and may serve as a valuable tool in their clinical management. nih.gov Furthermore, [¹⁸F]4-FGln has shown potential as a metabolic imaging marker for inflammation. nih.gov

Comparative Metabolic Activity of Diastereoisomers (e.g., (2S,4R)- and (2S,4S)-4-Fluoroglutamine) as Probes

Fluorinated analogs of glutamine, particularly its diastereoisomers, serve as valuable probes for investigating the metabolic intricacies of glutamine in various biological systems, especially in cancer cells known for their strong dependence on glutamine. nih.gov The metabolic behavior of these analogs is closely tied to their stereochemistry, which dictates their interaction with enzymes and transport systems.

Initial studies involving the four stereoisomers of 4-fluoroglutamine revealed that the (2S,4R) and (2S,4S) isomers, in particular, demonstrated high uptake in tumor cells. snmjournals.org This suggested that these specific configurations are readily recognized and transported by cellular machinery involved in glutamine metabolism. The 18F-labeled (2S,4R)-4-fluoroglutamine ([18F]4F-Gln) was identified as an especially promising candidate for a metabolic tracer due to its high tumor cell uptake and retention. snmjournals.orgaacrjournals.org In vitro studies on 9L and SF188 glioblastoma cells confirmed that the uptake of 18F-(2S,4R)4-fluoroglutamine was significant, comparable to that of 3H-L-glutamine and even higher than the widely used glucose analog 18F-FDG in SF188 cells. snmjournals.orgresearchgate.net

The metabolic fate of (2S,4R)-4-fluoroglutamine has been examined through detailed enzymological studies. nih.govnih.gov This analog is metabolized in a manner generally similar to glutamine. nih.gov Key metabolic transformations include:

Deamidation: Rat kidney preparations can catalyze the deamidation of (2S,4R)4-FGln, converting it to its corresponding glutamate analog, (2S,4R)4-fluoroglutamate ((2S,4R)4-FGlu). nih.govnih.gov

Transamination: Both (2S,4R)4-FGln and its deamidated product, (2S,4R)4-FGlu, act as substrates for various aminotransferases. nih.govnih.gov

Further Metabolism of (2S,4R)4-FGlu: The resulting (2S,4R)4-FGlu is a substrate for glutamate dehydrogenase. nih.govnih.gov However, it is not a substrate for glutamine synthetase but rather a potent inhibitor of this enzyme. nih.govnih.gov

These findings underscore the utility of (2S,4R)4-FGln and (2S,4R)4-FGlu as comparative probes for studying glutamine- and glutamate-utilizing enzymes in both normal and cancerous tissues. nih.govnih.gov

ProbeCell LineRelative UptakeFinding
18F-(2S,4R)4-fluoroglutamine SF188Comparable to 3H-L-glutamineDemonstrates that the analog is a good substrate for glutamine transporters. snmjournals.org
18F-(2S,4R)4-fluoroglutamine SF188Higher than 18F-FDGSuggests that in certain cells, glutamine metabolism may be a more dominant metabolic pathway than glycolysis. snmjournals.orgresearchgate.net
18F-(2S,4R)4-fluoroglutamine 9L & SF188High (Max uptake ≈16% dose/100 µg protein)Indicates a high rate of glutamine uptake and metabolism in these transformed tumor cells. snmjournals.orgresearchgate.net

Evaluation of Metabolic Trapping Mechanisms and Intracellular Pool Dynamics

The efficacy of fluorinated glutamate analogs as imaging probes is critically dependent on their selective uptake and retention, or "trapping," within target cells. snmjournals.org For 18F-(2S,4R)4-fluoroglutamine, a key mechanism for its intracellular trapping is its incorporation into proteins. snmjournals.org This process suggests that the analog is recognized by the protein synthesis machinery, mirroring the fate of natural L-glutamine. snmjournals.org

Studies have shown that a significant percentage of 18F-(2S,4R)4-fluoroglutamine is incorporated into proteins following its uptake by tumor cells. snmjournals.org This incorporation profile is similar to that observed for 3H-L-glutamine, reinforcing the idea that the analog faithfully traces this metabolic pathway. snmjournals.org

Cell LineTime PointProtein Incorporation of 18F-(2S,4R)4-fluoroglutamine
9L 30 min29%
9L 120 min72%
SF188 30 min12%
SF188 120 min62%

Beyond protein synthesis, the intracellular dynamics of (2S,4R)4-FGln involve several metabolic steps. nih.gov After uptake, it can be converted to (2S,4R)4-FGlu. nih.govnih.gov This glutamate analog can then undergo a γ-elimination reaction, catalyzed in part by alanine (B10760859) aminotransferase, which generates α-ketoglutarate and releases the fluoride (B91410) ion (F-). nih.govnih.gov This metabolic sequence provides an explanation for the detection of 18F- in tumors that have been exposed to 18F4-FGln. nih.govnih.gov

Future Directions and Emerging Research Avenues for Fluorinated Glutamate Analogs

Development of Advanced Stereoselective Synthetic Methodologies for Novel Analogs

The precise spatial arrangement of atoms in a molecule is crucial for its biological activity. Therefore, the development of advanced stereoselective synthetic methodologies is paramount for creating novel fluorinated glutamate (B1630785) analogs with desired pharmacological profiles.

Recent advancements in synthetic organic chemistry have provided several powerful tools for the stereocontrolled synthesis of fluorinated amino acids. beilstein-journals.orgchemrxiv.orgnih.gov Asymmetric Michael addition reactions of chiral 2-fluoroenaminoesters have been shown to be effective in producing diastereomeric γ-substituted γ-fluoroglutamate precursors. nih.govscribd.com While high stereocontrol is achieved at the tertiary center bearing the amino acid function, the quaternary carbon center presents a greater challenge. nih.gov

Another promising approach involves the use of chiral Ni(II) complexes as templates to guide the stereoselective alkylation of glycine (B1666218) Schiff bases with fluorinated electrophiles. beilstein-journals.org This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity. chemrxiv.org The key to this strategy is the ability of the chiral ligand on the nickel complex to direct the incoming fluorinated alkyl group to a specific face of the complex, thereby controlling the stereochemistry of the newly formed carbon-carbon bond. beilstein-journals.org

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated molecules. rsc.orgmdpi.com Chiral organocatalysts can be used to promote a variety of reactions, including Mannich reactions, that lead to the formation of chiral fluorinated amino compounds. mdpi.com

Future research in this area will likely focus on the development of even more efficient and versatile stereoselective methods. This includes the design of new chiral catalysts and ligands that can provide higher levels of stereocontrol and broader substrate scope. Additionally, the development of novel fluorinating reagents and strategies will be crucial for accessing a wider range of fluorinated glutamate analogs with unique substitution patterns. mdpi.com

Exploration of High-Throughput Screening Approaches for Enzyme and Receptor Interactions

High-throughput screening (HTS) is a powerful tool for rapidly evaluating the interaction of large numbers of compounds with biological targets, such as enzymes and receptors. researchgate.net The application of HTS to fluorinated glutamate analogs will be crucial for identifying new lead compounds with therapeutic potential.

Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and compatibility with miniaturization. nih.govacs.org For instance, a coupled enzyme-based fluorescent assay has been developed for the HTS of glutaminase (B10826351) inhibitors. nih.govacs.orgnih.gov This assay utilizes glutamate dehydrogenase and diaphorase to convert the product of the glutaminase reaction into a fluorescent signal. nih.govacs.org This approach could be readily adapted to screen libraries of fluorinated glutamate analogs for their ability to inhibit glutaminase, an enzyme that is upregulated in many types of cancer. nih.govresearchgate.net

Similarly, fluorescence-based HTS assays have been used to characterize the pharmacological profiles of ionotropic glutamate receptors. ingentaconnect.com These assays typically use a fluorescent calcium indicator to measure the influx of calcium ions through the receptor channel upon agonist binding. ingentaconnect.com By screening fluorinated glutamate analogs in such assays, it will be possible to identify novel agonists, antagonists, and allosteric modulators of specific glutamate receptor subtypes.

The table below summarizes some of the HTS approaches that can be applied to the study of fluorinated glutamate analogs.

HTS ApproachTargetPrincipleApplication to Fluorinated Glutamate Analogs
Fluorescence-Based Enzyme Assay GlutaminaseA coupled enzyme reaction produces a fluorescent signal proportional to enzyme activity. nih.govacs.orgIdentification of novel glutaminase inhibitors for cancer therapy. nih.govresearchgate.net
Fluorescence-Based Receptor Assay Ionotropic Glutamate ReceptorsA fluorescent calcium indicator measures receptor activation. ingentaconnect.comDiscovery of new agonists, antagonists, and allosteric modulators for neurological disorders.
Fluorescence Polarization Assay Glutamate Carboxypeptidase IIA fluorescent probe is displaced from the enzyme's active site by an inhibitor, leading to a change in fluorescence polarization. nih.govIdentification of inhibitors for prostate cancer and neurologic disorders.

Future directions in this area will involve the development of more sophisticated HTS assays that can provide more detailed information about the mechanism of action of fluorinated glutamate analogs. This may include the use of high-content screening platforms that can simultaneously measure multiple cellular parameters, as well as the development of novel biosensors for detecting glutamate and other neurotransmitters. nih.gov

Application of Computational Chemistry and Molecular Modeling in Analog Design and Mechanistic Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. mdpi.com These methods can be used to predict the binding affinity and selectivity of fluorinated glutamate analogs for their biological targets, as well as to gain insights into their mechanism of action at the atomic level.

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of fluorinated glutamate analogs in the binding pocket of a glutamate receptor. nih.govnih.govacs.orgacs.org These simulations can reveal how the fluorine substituent affects the conformational flexibility of the ligand and its interactions with surrounding amino acid residues. nih.gov For instance, MD simulations have been used to investigate the binding of glutamate and other ligands to the ligand-binding domain of the GluR2 receptor. nih.govacs.orgsci-hub.box

In addition to predicting binding modes, computational methods can also be used to guide the design of new fluorinated glutamate analogs with improved properties. nih.gov For example, free energy perturbation calculations can be used to predict the change in binding affinity that results from a particular chemical modification, such as the introduction of a fluorine atom. This information can then be used to prioritize the synthesis of the most promising analogs.

The table below provides an overview of the computational approaches that can be applied to the study of fluorinated glutamate analogs.

Computational ApproachApplicationInsights Gained
Molecular Docking Predicts the binding mode of a ligand in the active site of a protein.Provides a static picture of the ligand-receptor complex and identifies key interactions.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of a ligand-receptor complex over time. nih.govnih.govReveals the conformational changes that occur upon ligand binding and provides insights into the mechanism of action. sci-hub.box
Free Energy Perturbation (FEP) Calculates the relative binding affinity of two ligands for a protein.Allows for the rational design of new analogs with improved potency.
Quantum Mechanics/Molecular Mechanics (QM/MM) Combines the accuracy of quantum mechanics with the efficiency of molecular mechanics to study enzymatic reactions.Provides a detailed understanding of the catalytic mechanism of enzymes that metabolize fluorinated glutamate analogs.

Future research in this area will likely involve the use of more advanced computational methods, such as machine learning and artificial intelligence, to accelerate the discovery of new fluorinated glutamate analogs. mdpi.com These methods can be trained on large datasets of known ligands to predict the activity of new compounds with high accuracy.

Design and Synthesis of Novel Chemical Biology Tools Based on Fluoroglutamate Scaffolds

Fluorinated glutamate analogs can also be used as scaffolds for the design and synthesis of novel chemical biology tools. These tools can be used to probe the function of glutamate receptors and other proteins in living cells and organisms with high spatial and temporal resolution.

One important application of fluorinated glutamate analogs is in the development of positron emission tomography (PET) imaging agents. nih.govresearchgate.netsnmjournals.org By labeling a fluorinated glutamate analog with the positron-emitting isotope fluorine-18, it is possible to visualize the distribution of glutamate transporters and receptors in the brain and other tissues. nih.govacs.orgacs.org This information can be used to diagnose and monitor a variety of neurological and psychiatric disorders, as well as to assess the efficacy of new drugs. researchgate.netsnmjournals.org

Another exciting area of research is the development of photo-cross-linking probes based on fluoroglutamate scaffolds. nih.govnih.gov These probes contain a photoreactive group that can be activated by light to form a covalent bond with nearby proteins. nih.gov By identifying the proteins that are cross-linked to the probe, it is possible to map the protein-protein interaction networks that are involved in glutamate signaling.

The table below highlights some of the chemical biology tools that can be developed from fluoroglutamate scaffolds.

Chemical Biology ToolApplicationPrinciple
PET Imaging Agents In vivo visualization of glutamate transporters and receptors. nih.govresearchgate.netA fluorinated glutamate analog is labeled with a positron-emitting isotope, such as fluorine-18. snmjournals.orgacs.org
Photo-cross-linking Probes Identification of protein-protein interactions. nih.govA photoreactive group is incorporated into the fluoroglutamate scaffold, which can be activated by light to form covalent bonds with nearby proteins. nih.gov
Fluorescent Probes Real-time imaging of glutamate dynamics in living cells. nih.govA fluorophore is attached to the fluoroglutamate scaffold, allowing for the visualization of its binding to glutamate receptors.
Affinity-Based Probes Isolation and identification of glutamate-binding proteins.A tag, such as biotin, is incorporated into the fluoroglutamate scaffold, which can be used to pull down its binding partners from cell lysates.

The continued development of these and other chemical biology tools will provide new insights into the complex role of glutamate in health and disease.

Q & A

Q. How can researchers design experiments to synthesize 5-Methyl 4-fluoroglutamate with high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for studying biological activity. Use asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysis, followed by purification via high-performance liquid chromatography (HPLC) with chiral columns. Characterize intermediates using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy. Track reaction progress with thin-layer chromatography (TLC) and optimize conditions (temperature, solvent, catalyst loading) to minimize racemization .

Q. What analytical techniques are essential for characterizing the structural stability of this compound under physiological conditions?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:
  • Stability in solution : Monitor degradation via UV-Vis spectroscopy and HPLC at varying pH levels (e.g., simulated gastric fluid at pH 2, blood plasma at pH 7.4).
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess melting points and thermal decomposition.
  • Stereochemical integrity : Validate using polarimetry or chiral HPLC after exposure to stressors (light, heat, oxidizers). Document degradation products with mass spectrometry (MS) .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound pharmacology?

  • Methodological Answer : Use a multi-database approach (PubMed, Web of Science, SciFinder) with Boolean operators:
  • Keywords : "this compound," "glutamate analogs," "neurotransmitter inhibitors," "metabolic pathways."
  • Filters : Peer-reviewed articles (2015–2025), in vitro/in vivo studies. Track results with reference management software (Zotero, EndNote). Prioritize studies with robust statistical analysis (e.g., IC₅₀, EC₅₀ comparisons) and cross-reference citation networks to identify under-explored areas (e.g., long-term toxicity, cross-reactivity with other receptors) .
    05 文献检索Literature search for meta-analysis
    02:58

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Contradictions often arise from variability in experimental design. Conduct meta-analyses to harmonize
  • Standardize assays : Use identical cell lines (e.g., HEK293 for glutamate receptor studies) and control groups (positive/negative controls as in ).
  • Validate mechanisms : Perform knockdown/knockout experiments (CRISPR/Cas9) to confirm target specificity.
  • Statistical reconciliation : Apply mixed-effects models to account for inter-study variability and publication bias. Replicate key findings in independent labs .

Q. What strategies are effective for elucidating the conformational dynamics of this compound in solution?

  • Methodological Answer : Combine computational and experimental approaches:
  • Molecular dynamics (MD) simulations : Use software like GROMACS with force fields (AMBER) to model rotational barriers and solvent interactions.
  • Spectroscopic validation : Employ microwave spectroscopy (as in ) to resolve torsional splittings and compare with quantum chemical calculations (DFT/B3LYP).
  • Solvent isotope effects : Study deuterated solvents (D₂O) to probe hydrogen-bonding interactions via NMR .

Q. How can researchers address ethical and reproducibility challenges in preclinical studies of this compound?

  • Methodological Answer :
  • Ethical protocols : Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are justified statistically. Store and share raw data via repositories (Zenodo, Figshare) for transparency.
  • Reproducibility : Pre-register study designs on platforms like Open Science Framework. Use blinded data analysis and automated instrumentation to reduce human bias. Include detailed synthetic procedures (e.g., CAS registry numbers, purity thresholds) to enable replication .

Data Management and Presentation

Q. What are best practices for presenting complex data on this compound in research publications?

  • Methodological Answer :
  • Tables : Include processed data directly relevant to the research question (e.g., IC₅₀ values, enantiomeric excess percentages). Use footnotes to explain abbreviations (e.g., "ee" for enantiomeric excess).
  • Figures : Use scatter plots for dose-response curves and heatmaps for receptor binding affinities. Annotate spectra (NMR, MS) with peak assignments.
  • Appendices : Archive raw data (e.g., HPLC chromatograms, crystallographic CIF files) in supplementary materials. Follow journal guidelines (e.g., Medicinal Chemistry Research in ) for structure formatting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.